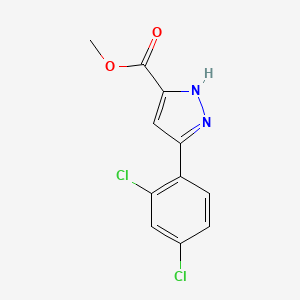![molecular formula C7H11F3S B2580885 [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol CAS No. 2567503-36-8](/img/structure/B2580885.png)
[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Aplicaciones Científicas De Investigación
Methanethiol and Derivatives in Synthesis
Research has highlighted the utility of methanethiol and its derivatives in organic synthesis, particularly in reactions like the Michael addition and the formation of cyclic compounds. Methanethiol derivatives have been utilized in 1,4-additions to cyclic enones, leading to the synthesis of various cyclic compounds with potential applications in pharmaceuticals and materials science (Bürstinghaus & Seebach, 1977).
Catalysis and Methane Oxidation
Studies on methanethiol and related compounds have also contributed to understanding catalytic processes, including methane oxidation. The role of specific enzymes and cofactors in methane synthesis from methanethiol derivatives has been elucidated, providing insights into bio-catalysis and potential applications in energy and environmental technology (Sauer, Blackwell, & Mahadevan, 1986).
Material Science and Organometallic Chemistry
Methanethiol derivatives have been explored in material science and organometallic chemistry for the synthesis of metal complexes and the study of their reactivity. These studies contribute to the development of new materials and catalysts for chemical synthesis (Martínez-Alanis, Ugalde-Saldívar, & Castillo, 2011).
Environmental Applications
Research on methanethiol and its derivatives is also relevant to environmental sciences, particularly in the context of methane oxidation by methanotrophic bacteria. Understanding these processes is crucial for developing strategies to mitigate methane, a potent greenhouse gas, in the atmosphere (Oremland & Culbertson, 1992).
Safety and Hazards
- MSDS : The Material Safety Data Sheet (MSDS) for this compound can be found here.
Propiedades
IUPAC Name |
[1-methyl-3-(trifluoromethyl)cyclobutyl]methanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3S/c1-6(4-11)2-5(3-6)7(8,9)10/h5,11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVOPEHTLSBRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(F)(F)F)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

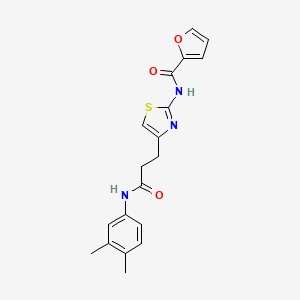
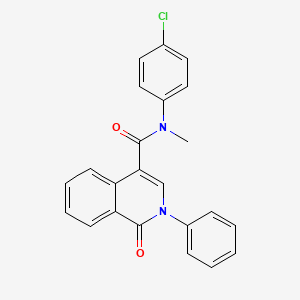
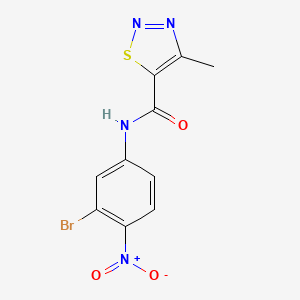
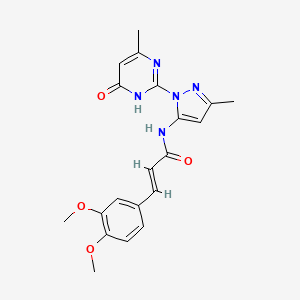
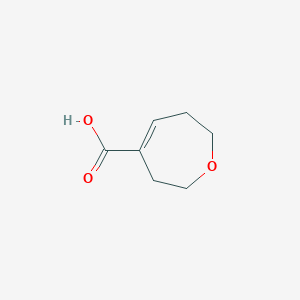
![2-Azabicyclo[3.3.1]nonan-8-one hydrochloride](/img/structure/B2580811.png)
![4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2580813.png)

![2-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2580816.png)

![N-(2-Hydroxyethyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2580821.png)
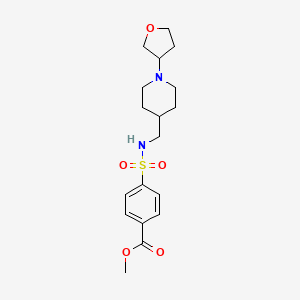
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2580823.png)
